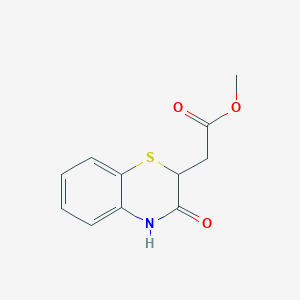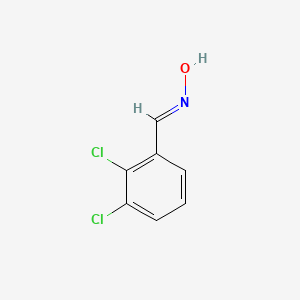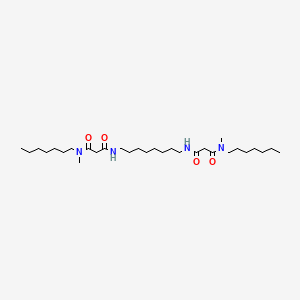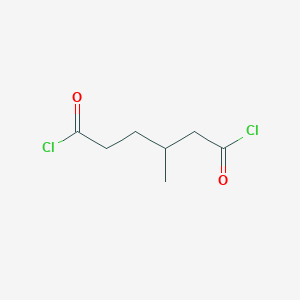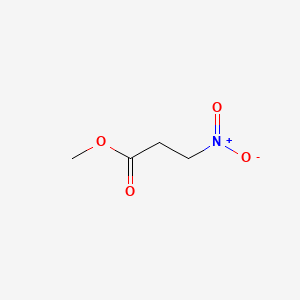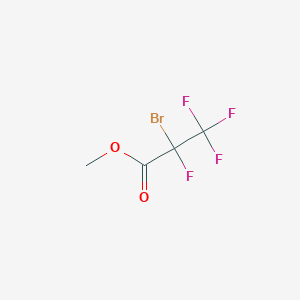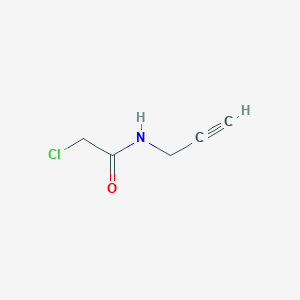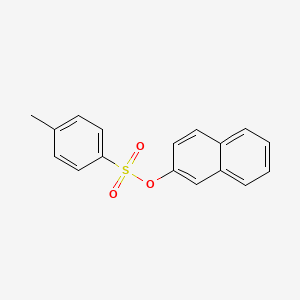
邻萘甲酸对甲苯磺酸酯
描述
2-Naphthyl p-Toluenesulfonate is a chemical compound with the molecular formula C17H14O3S . It has an average mass of 298.356 Da and a monoisotopic mass of 298.066376 Da . It is also known by other names such as 2-Naphthalenol, 4-methylbenzenesulfonate, and 2-Naphthyl 4-methylbenzenesulfonate .
Synthesis Analysis
The synthesis of 2-Naphthyl p-Toluenesulfonate can be achieved through an SN2 reaction. In one method, 2-naphthol/sodium hydroxide reacts with butyl p-toluenesulfonate in a single 3 or 4-hour lab period, yielding a solid product . This reaction provides students with experience with a commonly encountered leaving group .Molecular Structure Analysis
The molecular structure of 2-Naphthyl p-Toluenesulfonate consists of an electron-rich aromatic framework with multiple reactive sites . This allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
2-Naphthyl p-Toluenesulfonate is involved in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The tosylate electrophile gives students experience with a commonly encountered leaving group .Physical And Chemical Properties Analysis
2-Naphthyl p-Toluenesulfonate has a molecular formula of C17H14O3S, an average mass of 298.356 Da, and a monoisotopic mass of 298.066376 Da .科学研究应用
催化合成应用
- 酰胺烷基萘酚的合成:对甲苯磺酸铜 (CPTS) 已被有效用作合成酰胺烷基萘酚的催化剂。这种方法具有反应时间短、产率高、后处理简单和催化剂可重复使用等优点 (Wang & Liang, 2011)。
化学合成研究
- 各种化合物的合成:研究包括四氢呋喃-2-甲醇对甲苯磺酸酯和相关化合物的合成,重点介绍了一种避免高压氢化的方法,从而获得更高的产率和纯样品 (于琮萱, 2005)。
溶解度和制备
- 水溶液中的溶解度研究:对甲苯磺酸钠在硫酸水溶液中的溶解度进行了研究,为 NaPTS 的制备和改进 4-甲基苯酚生产中的工艺提供了见解 (赵等, 2013)。
重排和反应研究
- 重排研究:对各种溶剂分解过程中 14C 标记的重排进行了研究,为与碳正离子理论相关的机理含义提供了见解 (Lee & Forman, 1965)。
衍生物的合成
- 1-[芳基-(嘧啶-2-基氨基)-甲基]-萘-2-醇的合成:一项研究提出了一种使用对甲苯磺酸作为催化剂的一锅法合成路线,实现了优异的产率 (Anary‐Abbasinejad et al., 2009)。
合成材料中的稳定性
- 化学合成聚吡咯薄膜的稳定性:研究探索了使用对甲苯磺酸盐作为掺杂剂合成聚吡咯粉末和薄膜,重点关注电导率和稳定性 (Thiéblemont et al., 1993)。
分子重排
- 芳磺酸酯芳基酯的热解和光解:对对甲苯磺酸苯酯和对甲苯磺酸对甲苯酯的热解和光解进行了研究,包括产物鉴定和机理建议 (Atalla, 1994)。
光化学研究
- 芳基磺酸盐的光-弗里斯重排:研究了苯基和 α-萘甲酸对甲苯磺酸酯等芳香族化合物的辐照下的光反应,以了解光化学重排 (Stratenus & Havinga, 2010)。
特殊条件下的合成
- 微波促进的新型衍生物的合成:一项专注于在微波促进、无溶剂合成工艺中使用对甲苯磺酸的研究 (Mohebat et al., 2019)。
环境应用
- 电镀溶液中的分解:研究了臭氧氧化 2-萘磺酸盐与电镀溶液中紫外辐射相结合,重点关注矿化和去除策略 (陈等, 2005)。
作用机制
Target of Action
2-Naphthyl p-Toluenesulfonate is a chemical compound that is often used in organic chemistry, particularly in SN2 reactions . The primary targets of this compound are the electrophiles in these reactions .
Mode of Action
The compound acts as an electrophile in SN2 reactions, where it interacts with a nucleophile . In the case of the reaction with 2-naphthol and sodium hydroxide, 2-Naphthyl p-Toluenesulfonate acts as the leaving group . This interaction results in the formation of a new bond with the nucleophile and the departure of the 2-Naphthyl p-Toluenesulfonate .
Biochemical Pathways
Its role in sn2 reactions suggests that it could be involved in various organic transformations, given the widespread use of these reactions in biochemical processes .
Result of Action
The primary result of the action of 2-Naphthyl p-Toluenesulfonate is the facilitation of SN2 reactions, leading to the formation of new organic compounds . In the context of the reaction with 2-naphthol and sodium hydroxide, the compound enables the formation of a new bond with the nucleophile and its own departure as a leaving group .
Action Environment
The action of 2-Naphthyl p-Toluenesulfonate can be influenced by various environmental factors. For instance, the rate and outcome of SN2 reactions can be affected by factors such as temperature, solvent, and the presence of other substances . .
未来方向
The potential of 2-Naphthyl p-Toluenesulfonate in multicomponent reactions is still being discovered . This could stimulate researchers to design new multicomponent strategies for the further exploitation of 2-Naphthyl p-Toluenesulfonate for the rapid synthesis of versatile biologically relevant heterocycles .
属性
IUPAC Name |
naphthalen-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMQKWNHUXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278295 | |
| Record name | 2-Naphthyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl p-Toluenesulfonate | |
CAS RN |
7385-85-5 | |
| Record name | 7385-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




